1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride
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Overview
Description
1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a propene backbone, which is further functionalized with a sulfonyl chloride group. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)prop-1-ene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
In biological systems, the compound can modify amino acid residues in proteins, leading to changes in their activity and function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-(4-Chlorophenyl)prop-1-ene-2-sulfonyl chloride: Similar in structure but with a chloro group instead of a methoxy group, leading to different reactivity and applications.
1-(4-Nitrophenyl)prop-1-ene-2-sulfonyl chloride:
1-(4-Methylphenyl)prop-1-ene-2-sulfonyl chloride: The presence of a methyl group affects its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its methoxy group, which can influence its solubility, reactivity, and interaction with other molecules.
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDIMQVDOARJB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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